molecular formula C23H16BrNO3 B15023103 4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B15023103
M. Wt: 434.3 g/mol
InChI Key: JYCVNBFWTYBBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a molecular formula of C24H18BrNO3 This compound is characterized by the presence of a bromine atom, a benzofuran ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Bromination: The acylated product is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. This step introduces the bromine atom into the molecule.

    Amidation: The final step involves the reaction of the brominated product with an amine, such as benzamide, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-methoxy-N,2-dimethylbenzamide
  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-2-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of both a benzofuran ring and a benzamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H16BrNO3/c1-14-6-8-15(9-7-14)21(26)22-20(18-4-2-3-5-19(18)28-22)25-23(27)16-10-12-17(24)13-11-16/h2-13H,1H3,(H,25,27)

InChI Key

JYCVNBFWTYBBRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.